5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with amino, methyl, and methylsulfanyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of heteroaromatic 2-aminoesters and 2-aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine . This reaction typically occurs in a one-pot process, providing access to a number of novel tri- and tetracyclic hetero-systems. The reaction conditions often involve heating the starting materials in a high-boiling solvent such as hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylsulfanyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors . The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: This compound shares a similar tetrahydropyrimidine core but lacks the amino and methyl groups.
5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine: This compound contains a triazole ring instead of a tetrahydropyrimidine ring and has similar methylsulfanyl and amino functionalities.
Indole Derivatives: Indole derivatives, such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have similar biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific combination of functional groups and its tetrahydropyrimidine ring structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C8H13N3O2S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
5-amino-1-methyl-3-(2-methylsulfanylethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c1-10-5-6(9)7(12)11(8(10)13)3-4-14-2/h5H,3-4,9H2,1-2H3 |
InChI Key |
UREPZPWGTSFHRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CCSC)N |
Origin of Product |
United States |
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